1-(2-Methylthiophen-3-yl)ethanone
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Overview
Description
1-(2-Methylthiophen-3-yl)ethan-1-one is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group at the second position and an ethanone group at the first position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylthiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the acylation of 2-methylthiophene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of 1-(2-methylthiophen-3-yl)ethan-1-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
Scientific Research Applications
1-(2-Methylthiophen-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methylthiophen-3-yl)ethan-1-one is primarily related to its ability to interact with various molecular targets. The compound can undergo electrophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the presence of the thiophene ring can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
2-Methylthiophene-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
4H-cyclohepta[1,2-b7,6-b’]dithiophen-4-one: Contains a dithiophene ring system with a ketone group.
1-(5-Methylthiophen-2-yl)ethan-1-one: Similar structure but with the methyl group at a different position.
Uniqueness: 1-(2-Methylthiophen-3-yl)ethan-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
1-(2-methylthiophen-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5(8)7-3-4-9-6(7)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAZSBUUVSQRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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